molecular formula C8H6N2O3 B1226964 1-Isocyanato-2-methyl-3-nitrobenzene CAS No. 23695-15-0

1-Isocyanato-2-methyl-3-nitrobenzene

Cat. No. B1226964
CAS RN: 23695-15-0
M. Wt: 178.14 g/mol
InChI Key: NSEABHDWHUBNCA-UHFFFAOYSA-N
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Description

1-Isocyanato-2-methyl-3-nitrobenzene is an organic compound that likely has applications in the synthesis of polymers, pharmaceuticals, and agrochemicals. Isocyanates, in general, are highly reactive molecules that can react with alcohols to form urethanes, with water to form amines and carbon dioxide, and participate in various other chemical transformations.

Synthesis Analysis

While the direct synthesis of 1-Isocyanato-2-methyl-3-nitrobenzene is not detailed, related compounds provide insights into possible synthetic pathways. For example, the phosgene-free synthesis of ureas, which can be intermediates to isocyanates, suggests a methodology that could potentially be adapted for synthesizing our compound of interest (Vavasori & Ronchin, 2012). Typically, nitrobenzene derivatives are synthesized via nitration reactions, and isocyanates from amines through carbonylation processes.

Molecular Structure Analysis

The molecular structure of isocyanates and nitrobenzene derivatives has been extensively studied. For instance, the crystal structure of related nitrobenzene compounds reveals significant details about bond lengths, angles, and molecular conformations, which are critical for understanding the chemical behavior and reactivity of these molecules (D. D. Ridder et al., 1993).

Chemical Reactions and Properties

Isocyanates are known for their high reactivity, particularly in the formation of polyurethanes, ureas, and carbamates. The specific reactions of 1-Isocyanato-2-methyl-3-nitrobenzene would depend on its unique electronic and steric environment, influenced by the nitro and methyl groups. Studies on similar compounds, such as the reactivity of nitrobenzene derivatives in reductive carbonylation to form isocyanates, provide a foundation for predicting the reactivity of our compound (S. Cenini et al., 1991).

Physical Properties Analysis

The physical properties, such as melting point, boiling point, and solubility, of 1-Isocyanato-2-methyl-3-nitrobenzene can be inferred from related compounds. For example, the structural analysis and physical property measurement of nitrobenzene derivatives offer insights into the likely behaviors of our compound under various conditions.

Chemical Properties Analysis

The chemical properties, including acidity/basicity, reactivity with various chemical groups (e.g., nucleophiles and electrophiles), and stability, are crucial for understanding how 1-Isocyanato-2-methyl-3-nitrobenzene might be used in synthesis and industry. The detailed study of isocyanates and nitro compounds, like those conducted by researchers on similar molecules, helps predict the reactivity and stability of 1-Isocyanato-2-methyl-3-nitrobenzene (A. Vavasori & L. Ronchin, 2012).

Scientific Research Applications

Synthesis and Anion Recognition

Functionalized phenyl unsymmetrical urea and thiourea possessing silatranes were synthesized, demonstrating the versatility of isocyanates like 1-isocyanato-2-methyl-3-nitrobenzene in creating compounds with potential for anion recognition properties. These compounds were characterized using spectroscopic techniques and X-ray diffraction analysis, showcasing their potential in photophysical studies and theoretical studies for understanding electronic properties (Singh et al., 2016).

Phosgene-Free Synthesis Pathways

The compound plays a role in the phosgene-free synthesis of ureas, which are important intermediates for producing carbamates and isocyanates. This approach is significant for developing safer, environmentally friendly synthetic routes for valuable chemical products (Vavasori & Ronchin, 2012).

Aromatic Substitution Reactions

Isocyanates derived from nitrobenzene compounds are shown to participate in aromatic substitution reactions, demonstrating the chemical reactivity of such compounds in creating a variety of aromatic isocyanates. These reactions are fundamental in organic synthesis, offering pathways to synthesize complex molecules (Bouchoux et al., 2010).

Catalytic Transformations for Polyurethane Chemistry

The catalyzed transformation of nitrobenzene derivatives has been explored for producing alicyclic amines and subsequent N-alkylation with alcohols. This research sheds light on the potential application of such transformations in polyurethane chemistry, highlighting the importance of these compounds as precursors for diisocyanates (Oh et al., 2014).

Potential Applications in Sensor Technology

The research on isocyanates and their derivatives extends into the development of new methods for sensing applications, such as optical sensing of isocyanates in air. This application is crucial for environmental monitoring and occupational safety in industries where isocyanates are used (Ghosh, 2017).

Safety And Hazards

1-Isocyanato-2-methyl-3-nitrobenzene is classified as harmful . It may cause an allergic skin reaction and serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

1-isocyanato-2-methyl-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O3/c1-6-7(9-5-11)3-2-4-8(6)10(12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSEABHDWHUBNCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10400451
Record name 1-isocyanato-2-methyl-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10400451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Isocyanato-2-methyl-3-nitrobenzene

CAS RN

23695-15-0
Record name 1-isocyanato-2-methyl-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10400451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methyl-3-nitrophenyl isocyanate
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